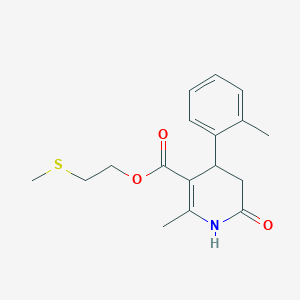

![molecular formula C19H32N4O3 B5544743 8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diazaspiro undecane derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential pharmaceutical applications. These compounds are characterized by their spirocyclic structures, which incorporate nitrogen atoms within the framework, leading to unique chemical and physical properties.

Synthesis Analysis

The synthesis of diazaspiro undecane derivatives often involves multi-step reactions, starting from readily available precursors. For instance, a study describes the stereoselective synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, a key intermediate for pharmacologically important alkaloids, highlighting the complexity and specificity required in synthesizing such structures (Ibuka et al., 1981).

Molecular Structure Analysis

The determination of the molecular structure of diazaspiro undecane derivatives is crucial for understanding their chemical behavior and biological activity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are commonly used. For example, a study on the crystal structure of a dioxaspiro[5.5] undecane derivative provides insights into the molecular conformation and intermolecular interactions of such compounds (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Diazaspiro undecane derivatives undergo various chemical reactions, influenced by their unique structural elements. These reactions can lead to a wide range of derivatives, each possessing distinct chemical properties. A study explored the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, demonstrating the diversity of reactions and products achievable with diazaspiro scaffolds (Islam et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro undecane derivatives, such as melting points, solubility, and crystal structures, are essential for their application in drug design and synthesis. These properties are determined by the compound's molecular structure and functional groups. Research into the crystal structure and biological activity of a specific dioxaspiro[5.5] undecane derivative provides valuable information on its physical characteristics and potential uses (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro undecane derivatives, including reactivity, stability, and functional group behavior, are influenced by their complex structures. These properties are crucial for their biological activity and pharmacological potential. A study on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones highlights the relationship between chemical structure and biological function (Caroon et al., 1981).

Applications De Recherche Scientifique

CCR8 Antagonists and Respiratory Diseases

Research has identified that derivatives of the diazaspiro[5.5]undecane family, which includes compounds structurally similar to "8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one," act as CCR8 antagonists. These compounds are potentially useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The study highlights the therapeutic potential of these compounds in managing respiratory conditions by modulating chemokine activity (Norman, 2007).

Antihypertensive Activity

Several studies have explored the antihypertensive properties of diazaspiro[5.5]undecane derivatives, including the structural influence on their activity. These compounds have been evaluated for their potential as antihypertensive agents in animal models, showing significant promise in lowering blood pressure. The research underscores the versatility of diazaspiro[5.5]undecane derivatives in pharmacological applications, particularly in cardiovascular health (Caroon et al., 1981; Clark et al., 1983).

Antimicrobial and Antiviral Agents

Compounds with the 1,2,4-oxadiazole moiety have been investigated for their antimicrobial and anti-HIV properties. Although specific research on "8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one" was not found, related compounds demonstrate potential activity against various pathogens, including Mycobacterium tuberculosis and HIV. These findings suggest a broader application of such compounds in developing treatments for infectious diseases (Vigorita et al., 1995).

Chemical Synthesis and Structural Studies

Research in chemical synthesis and structural analysis of diazaspiro[5.5]undecane derivatives provides valuable insights into their potential applications. Studies have focused on developing efficient synthetic routes and understanding the structural basis of their activity, including chiral separation and determination of configuration. These investigations are crucial for designing compounds with optimized properties for various applications (Aggarwal et al., 2014; Liang et al., 2008).

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-8-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O3/c1-15(2)11-17-20-16(21-26-17)12-22-8-4-6-19(13-22)7-5-18(24)23(14-19)9-10-25-3/h15H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKZPXYJAWCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)CN2CCCC3(C2)CCC(=O)N(C3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

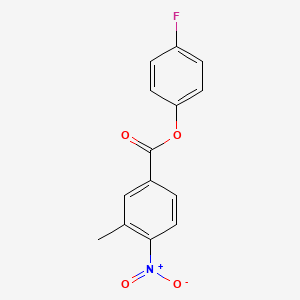

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

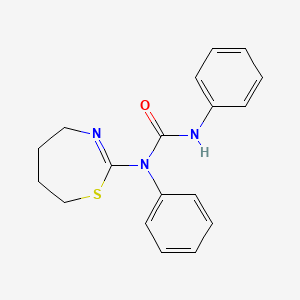

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

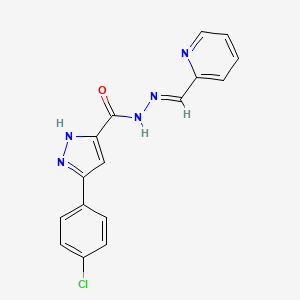

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)